Hexadecane-1,2-13C2
Description
Strategic Importance of Position-Specific 13C-Labeling in Elucidating Biochemical Mechanisms
While uniformly labeling a molecule (where all carbons are replaced with ¹³C) is useful for general tracking, position-specific or site-specific labeling offers a much deeper level of mechanistic insight. youtube.comyoutube.com In position-specific labeling, isotopes are placed at known, specific locations within the molecular structure. wikipedia.org This strategic placement allows researchers to follow the fate of individual atoms or functional groups as a molecule is metabolized or degraded.
The key advantage of this approach is its ability to resolve ambiguity between different potential biochemical pathways. youtube.com Many metabolic routes can lead to the same end product, but they often involve different bond-breaking and bond-forming events. By observing how the labeled carbons are rearranged or distributed in the products, scientists can deduce the specific sequence of reactions that occurred. wikipedia.org For instance, if a ¹³C label at a specific position in a precursor molecule appears in a particular position in a product molecule, it provides direct evidence for the enzymatic reaction that catalyzed that transformation.
This method is invaluable for:
Distinguishing between competing metabolic pathways: It can show which route is dominant under certain conditions. nih.gov
Identifying novel biochemical reactions: The unexpected appearance of a label in a product can point to a previously unknown metabolic conversion.
Mapping carbon flow in complex networks: It allows for a detailed understanding of how carbon from a specific source is distributed throughout an organism's metabolism. wikipedia.org
The precision afforded by position-specific labeling is critical for building accurate models of cellular metabolism and understanding the intricate machinery of life. nih.gov
Overview of Hexadecane-1,2-13C2 as a Critical Tracer Molecule in Environmental and Biological Systems
Hexadecane (B31444) (C16H34) is a long-chain saturated hydrocarbon, or alkane. It is a significant component of diesel fuel and petroleum products and serves as a model compound for studying the behavior of hydrophobic substances in scientific research. medchemexpress.comnih.gov The isotopically labeled variant, this compound, is specifically enriched with carbon-13 at the first and second carbon positions of the alkane chain. sigmaaldrich.comsigmaaldrich.com This precise labeling makes it an exceptionally powerful tool for tracing the initial steps of hexadecane degradation and metabolism.
In environmental research , this compound is used to study the biodegradation of hydrocarbon pollutants. When introduced into soil or water samples, the ¹³C label allows scientists to track the breakdown of the alkane by microorganisms. By measuring the incorporation of ¹³C into microbial biomass, fatty acids, or respired carbon dioxide (CO2), researchers can confirm and quantify the rate of biodegradation. researchgate.net This provides definitive evidence of the metabolic pathways used by bacteria and fungi to consume alkanes, which is crucial for developing bioremediation strategies for oil-contaminated sites. researchgate.net
In biological systems , hexadecane can serve as a surrogate for the hydrophobic core of phospholipid bilayers, which form cell membranes. nih.gov Labeled hexadecane can be used in studies to understand how organisms, from bacteria to higher animals, process and metabolize ingested long-chain alkanes. The position-specific label at the end of the chain is particularly useful for investigating the mechanisms of terminal oxidation, a common first step in alkane metabolism where an enzyme attacks the end of the hydrocarbon chain.
The targeted nature of the ¹³C label in this compound provides clear, interpretable results, making it a critical tracer for elucidating the fate of one of the most common classes of organic molecules on the planet.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 158563-27-0 sigmaaldrich.comscbt.com |
| Molecular Formula | C₁₄(¹³C)₂H₃₄ scbt.com |
| Molecular Weight | 228.43 g/mol sigmaaldrich.comscbt.com |
| Isotopic Purity | 99 atom % ¹³C sigmaaldrich.comsigmaaldrich.com |
| Physical Form | Colorless Liquid nih.gov |
| Density | 0.780 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 287 °C sigmaaldrich.com |
| Melting Point | 18 °C sigmaaldrich.com |
Table 2: Research Applications and Findings with ¹³C-Labeled Hexadecane
| Research Area | Study Focus | Role of Isotopic Tracer | Illustrative Finding |
|---|---|---|---|
| Environmental Bioremediation | Microbial degradation of petroleum hydrocarbons in soil. | To trace the conversion of hexadecane carbon into microbial biomass and CO₂. | The detection of ¹³C-enriched CO₂ provides direct evidence of microbial respiration using the alkane as a carbon source. researchgate.net |
| Paleoenvironmental Studies | Reconstructing past vegetation changes (C3 vs. C4 plants) from sediment cores. | The natural abundance δ¹³C values of long-chain n-alkanes (like hexadecane) are used as biomarkers for terrestrial plants. | Variations in the δ¹³C of specific alkanes correlate with changes in the dominant plant types (e.g., grasses vs. trees) in the ecosystem. researchgate.net |
| Biochemical Mechanisms | Understanding drug partitioning and transport across biological membranes. | Unlabeled n-hexadecane is used as a model system to emulate the hydrophobic core of the cell membrane. nih.gov | The way a compound partitions into hexadecane helps predict its interaction with and transport through the lipid bilayer of cells. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,2-13C2)hexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/i1+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAYPVUWAIABOU-ZKDXJZICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[13CH2][13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583859 | |
| Record name | (1,2-~13~C_2_)Hexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158563-27-0 | |
| Record name | (1,2-~13~C_2_)Hexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 158563-27-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Purity of Hexadecane 1,2 13c2
Chemical Synthesis Pathways for Regiospecific ¹³C-Incorporation
The synthesis of Hexadecane-1,2-¹³C₂ requires a regiospecific approach to ensure the ¹³C atoms are located exclusively at the first and second carbon positions. While a definitive, publicly available synthesis protocol for Hexadecane-1,2-¹³C₂ is not readily found in the literature, its synthesis can be inferred from established methods for creating specifically labeled long-chain alkanes and fatty acids. A common strategy involves the use of ¹³C-labeled building blocks, which are then elongated to the desired chain length.
One plausible synthetic route would commence with a two-carbon synthon already containing the ¹³C-labels, such as [1,2-¹³C₂]acetylene or a derivative thereof. This labeled precursor can then be subjected to a series of chain-elongation reactions, for instance, through coupling with an appropriate C₁₄ alkyl halide.
Another potential pathway could involve the use of organometallic reagents. For instance, a Grignard reagent prepared from a ¹³C-labeled methyl halide could be reacted with a suitable electrophile to form the C1-C2 bond. The subsequent steps would involve the extension of the carbon chain to sixteen carbons. The synthesis of ¹³C-labeled linoleic acids has utilized ¹³CBr₄ as a labeling source, highlighting the versatility of using labeled haloalkanes in synthetic strategies. nih.gov
Characterization of Synthetic Products for Isotopic and Chemical Purity
Following synthesis, a rigorous characterization process is essential to confirm both the chemical and isotopic purity of Hexadecane-1,2-¹³C₂. A combination of analytical techniques is typically employed for this purpose. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the isotopic enrichment of a labeled compound. nih.gov By analyzing the mass-to-charge ratio of the molecular ion, the presence and abundance of the ¹³C isotopes can be confirmed. In the mass spectrum of Hexadecane-1,2-¹³C₂, the molecular ion peak will be shifted by +2 mass units compared to unlabeled hexadecane (B31444). The relative intensities of the M, M+1, and M+2 peaks are used to calculate the atom % ¹³C enrichment, after correcting for the natural abundance of ¹³C. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for analyzing volatile compounds like hexadecane, providing both chemical purity information (from the chromatogram) and isotopic composition (from the mass spectrum).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹³C NMR, is a powerful technique for confirming the regiospecificity of the isotopic labeling. researchgate.netwikipedia.org In the ¹³C NMR spectrum of Hexadecane-1,2-¹³C₂, the signals corresponding to the C-1 and C-2 positions will be significantly enhanced due to the high ¹³C enrichment. The absence of significant enhancement at other carbon positions confirms that the labeling is confined to the desired locations. Furthermore, the coupling patterns between the adjacent ¹³C nuclei can provide definitive evidence of their positions.
The combination of these analytical methods provides a comprehensive characterization of the synthetic Hexadecane-1,2-¹³C₂, ensuring its suitability for use in demanding tracer applications.
Research Findings Summary
| Parameter | Finding | Analytical Technique(s) |
| Isotopic Purity | Typically achieved at ≥99 atom % ¹³C. | Mass Spectrometry (GC-MS, LC-MS) |
| Regiospecificity | Confirmed by the specific location of the ¹³C labels at the C-1 and C-2 positions. | ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Chemical Purity | Generally high, with minimal impurities detected. | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |
| Molecular Weight | 228.43 g/mol (for the ¹³C₂ isotopologue) | Mass Spectrometry |
| CAS Number | 158563-27-0 | - |
Advanced Analytical Strategies for Hexadecane 1,2 13c2 and Its Biotransformation Products
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Profile Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for studying hexadecane (B31444) and its derivatives. titech.ac.jpnih.gov In the context of isotopic labeling, GC-MS is used to separate complex mixtures and determine the isotopic composition of individual compounds, revealing the incorporation of ¹³C atoms into various molecules. thermofisher.com The high separation efficiency of gas chromatography combined with the sensitive and specific detection by mass spectrometry allows for the detailed characterization of metabolic products derived from Hexadecane-1,2-13C2.
Effective sample preparation is critical to isolate target analytes from complex biological or environmental matrices and ensure they are suitable for GC-MS analysis. nih.gov The primary goal is to obtain a clean, concentrated extract in a volatile solvent. titech.ac.jp
Common preparation steps include:
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently used to separate lipids and hydrocarbons from aqueous or solid sample matrices. titech.ac.jpnih.gov A popular and efficient method known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) combines solvent extraction with a cleanup step to effectively isolate analytes and minimize matrix interference. researchgate.net For instance, total cellular fatty acids can be extracted from cell cultures to study the metabolites of hexadecane. nih.gov
Concentration: After extraction, solvents are often evaporated using a gentle stream of nitrogen gas (a process known as blowdown) to concentrate the analytes, thereby improving detection limits. researchgate.net
Derivatization: Many biotransformation products of hexadecane, such as fatty acids or alcohols, are polar and not sufficiently volatile for GC analysis. titech.ac.jp Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile derivatives. A common procedure is methylation, which converts fatty acids into their corresponding fatty acid methyl esters (FAMEs), making them amenable to GC-MS analysis. nih.govnih.gov
Final prepared samples are typically dissolved in a GC-compatible solvent like heptane (B126788) or ethyl acetate (B1210297) and transferred to a standard GC vial for automated injection. nih.govnih.gov
When a molecule is analyzed by GC-MS using electron ionization (EI), it breaks apart into characteristic fragment ions. The pattern of these fragments, known as a mass spectrum, serves as a molecular fingerprint. In tracer studies with ¹³C-labeled compounds, analyzing the mass-to-charge (m/z) ratio of these fragments is crucial for determining the precise location of the ¹³C atoms within a metabolite. nih.govresearchgate.net
For example, in studies of microbial degradation of [1,2-¹³C₂]hexadecane, the bacterium strain AK-01 was shown to produce ¹³C-labeled 2-methyl-palmitic acid. nih.gov Analysis of the mass spectrum of the resulting methyl ester derivative revealed key fragment ions that helped pinpoint the location of the heavy isotopes.
A significant fragmentation process for fatty acid methyl esters is the McLafferty rearrangement, which produces a characteristic ion at m/z 74 for unlabeled compounds. However, in the case of metabolites from [1,2-¹³C₂]hexadecane, the corresponding ion peak appeared as a doublet at m/z 88 and 90. nih.gov This indicates that the initial metabolic attack could occur at either the labeled or unlabeled end of the hexadecane molecule, leading to different labeling patterns in the resulting fatty acid. nih.gov By examining other diagnostic fragment ions, researchers can deduce the distribution of ¹³C atoms throughout the carbon skeleton of the metabolite, providing deep insights into the biochemical reactions that have occurred. nih.gov
Table 1: Illustrative Fragment Ions for Locating ¹³C Labels in a Metabolite Derived from Hexadecane-1,2-¹³C₂
This table is based on findings from the analysis of 2-methyl-16:0 fatty acid methyl ester produced from [1,2-¹³C₂]hexadecane. nih.gov
| Fragment Ion (m/z) | Description | Implication for ¹³C Position |
| 88 / 90 | McLafferty rearrangement fragment | Indicates two populations of the metabolite exist: one with ¹³C atoms near the carboxyl group (m/z 90) and one without (m/z 88). |
| 241 / 243 | Fragment from elimination of C3-C5 | Confirms the presence of isotopomers where the ¹³C label is either retained or lost in the fragment, helping to map its location. |
High-Resolution Mass Spectrometry for Precise Isotope Ratio Measurement
While conventional quadrupole mass spectrometers are powerful, high-resolution mass spectrometry (HRMS) offers significantly greater mass accuracy and resolving power. This capability allows for the differentiation of molecules with very similar masses and provides more precise measurements of isotope ratios. Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometry are at the forefront of HRMS. kopflab.org These instruments can resolve isotopologues—molecules that differ only in their isotopic composition—with high confidence, which is essential for advanced stable isotope tracer studies. nih.gov
Orbitrap mass spectrometry, often coupled with gas chromatography (GC-Orbitrap), has emerged as a powerful tool for position-specific isotope analysis (PSIA). titech.ac.jpnasa.gov PSIA aims to determine the isotopic composition at specific atomic positions within a molecule. This provides a much finer level of detail than bulk isotope analysis, offering unique insights into the formation mechanisms and metabolic history of a compound.
A study specifically on hexadecane demonstrated the utility of GC-Orbitrap MS for PSIA. titech.ac.jp By analyzing the fragment ions of a [1,2-¹³C₂]hexadecane standard, researchers could investigate the fragmentation pathways of n-alkanes. The high mass resolution of the Orbitrap allows for the accurate measurement of the isotopologue ratios of different fragment ions (e.g., ¹³C₂¹²Cₙ₋₂H₂ₙ₊₁ / ¹²CₙH₂ₙ₊₁). titech.ac.jp This information is critical for reconstructing the original intramolecular isotopic distribution of the parent molecule, a task that is challenging with lower-resolution instruments.
To accurately reconstruct the original position-specific isotope signature of a molecule like hexadecane, it is essential to understand and control how it fragments in the mass spectrometer's ion source. titech.ac.jp The fragmentation of n-alkanes can be complex, involving not only simple single-bond cleavages but also rearrangements and secondary fragmentations that can scramble the original isotopic information.
In the GC-Orbitrap analysis of [1,2-¹³C₂]hexadecane, researchers optimized ion source parameters, such as temperature and collision energy (C-trap offset), to control the fragmentation process. titech.ac.jp They found that larger fragment ions (specifically those with 10 or more carbon atoms, C≥10) were predominantly generated by single cleavage events. titech.ac.jp These fragments are ideal for PSIA because their isotopic composition directly reflects a specific portion of the original molecule. In contrast, smaller fragments were more likely to be products of rearrangements or secondary cleavages, making them less reliable for reconstructing the original isotope signature. titech.ac.jp By carefully selecting which fragment ions to analyze based on these optimized conditions, a more accurate picture of the intramolecular isotope distribution can be achieved.
Table 2: Fragmentation Behavior of Hexadecane in GC-Orbitrap MS for PSIA
| Fragment Size (Number of Carbon Atoms) | Predominant Formation Mechanism | Utility for Position-Specific Isotope Analysis (PSIA) |
| C≥10 | Single Cleavage | High: Isotopic signature is conserved and reflects original position. |
| C<10 | Single Cleavage, Secondary Cleavage, Rearrangements | Low to Moderate: Isotopic signature may be scrambled or altered. |
Interpretation of Mass Isotopologue Distributions (MIDs) in Tracer Experiments
In a stable isotope tracer experiment, the goal is to follow the labeled atoms from a precursor molecule (the tracer, e.g., Hexadecane-1,2-¹³C₂) into its various downstream metabolic products. Mass spectrometry measures the abundance of each isotopologue of a given metabolite, resulting in a Mass Isotopologue Distribution (MID). nih.gov The MID is a vector representing the fractional abundance of the unlabeled molecule (M+0) and all its labeled variants (M+1, M+2, etc.). nih.gov
Interpreting MIDs is central to metabolic flux analysis. For example, when ¹³C-labeled glucose is used to trace fatty acid synthesis, the resulting MID of a fatty acid like palmitate reveals how many two-carbon acetyl-CoA units derived from that glucose were used to build it. nih.govembopress.org Similarly, the biotransformation of Hexadecane-1,2-¹³C₂ into fatty acids or other intermediates will produce characteristic MIDs. These distributions provide quantitative information on:
Pathway Engagement: The presence of ¹³C in a metabolite confirms that it was synthesized, at least in part, from the labeled tracer.
Relative Flux: The shape of the MID can be used to infer the relative activity of different metabolic pathways contributing to the synthesis of a product. researchgate.net For instance, different pathways might add one or two labeled carbons at a time, leading to distinct patterns in the MID. frontiersin.org
Contribution of Different Carbon Sources: By analyzing the degree of labeling, researchers can determine the fraction of a metabolite's carbon skeleton that is derived from the tracer versus other, unlabeled sources. nih.gov
A critical step in interpreting MIDs is the correction for the natural abundance of stable isotopes (e.g., the ~1.1% natural abundance of ¹³C). embopress.org Analytical software corrects the raw measured MIDs to remove the contribution of naturally occurring heavy isotopes, ensuring that the observed labeling pattern is solely due to the administered tracer. This correction is crucial for accurate flux calculations and avoiding misinterpretation of the data. embopress.org
Quantitative Analysis of ¹³C Incorporation in Metabolites
The quantitative analysis of ¹³C incorporation into metabolites following the administration of Hexadecane-1,2-¹³C2 is a cornerstone of metabolic flux analysis (MFA). numberanalytics.commedchemexpress.com This process allows researchers to trace and quantify the extent to which the labeled carbon atoms from the parent compound are integrated into downstream metabolic products. The primary analytical technique for this purpose is mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). nih.gov
The core of this quantitative analysis lies in determining the Mass Distribution Vector (MDV) for each metabolite of interest. nih.gov The MDV, also referred to as the Mass Isotopomer Distribution (MID) vector, represents the fractional abundance of all possible isotopologues of a specific metabolite. nih.gov A metabolite with 'n' carbon atoms can exist as several isotopologues, from M+0 (containing no ¹³C atoms) to M+n (where all 'n' carbons are ¹³C). The MDV provides the relative percentage of each of these, summing to 100%. nih.gov
For metabolites derived from Hexadecane-1,2-¹³C2, which introduces two ¹³C atoms, a significant increase in the abundance of the M+2 isotopologue is expected. The precise quantification of this incorporation requires correcting the raw MS data for the natural abundance of ¹³C, which is approximately 1.1%. numberanalytics.comnih.gov
A sophisticated method for enhancing quantitative accuracy is the "Mass Isotopomer Ratio Analysis of U-¹³C Labeled Extracts" (MIRACLE). nih.gov This technique utilizes a fully ¹³C-labeled biological extract as an internal standard. By co-extracting the experimental sample (containing metabolites from Hexadecane-1,2-¹³C2) with a known quantity of the uniformly ¹³C-labeled standard, the method allows for the precise quantification of each metabolite relative to its heavy-labeled equivalent. This approach effectively corrects for variations introduced during sample extraction and mitigates issues like ion suppression or enhancement in the mass spectrometer, leading to highly reliable quantitative data. nih.gov
Table 1: Illustrative Mass Distribution Vector (MDV) for a Metabolite (Hexadecanoic Acid) after Biotransformation of Hexadecane-1,2-¹³C2
| Isotopologue | Mass Shift | Relative Abundance (Control Sample - Unlabeled) | Relative Abundance (Test Sample - Labeled) |
| M+0 | 0 | 82.0% | 15.0% |
| M+1 | +1 | 16.5% | 13.0% |
| M+2 | +2 | 1.5% | 70.0% |
| M+3 | +3 | <0.1% | 2.0% |
This interactive table demonstrates the shift in the mass distribution vector for a metabolite like hexadecanoic acid. In the control, the abundances reflect natural isotopic distribution. In the test sample, the dominant M+2 peak indicates significant incorporation of the two ¹³C atoms from the parent compound.
Distinguishing Between Labeled and Unlabeled Isotopomers for Pathway Delineation
A primary advantage of using stable isotope tracers like Hexadecane-1,2-¹³C2 is the ability to clearly distinguish between metabolites generated from the tracer (labeled) and those from endogenous or other exogenous sources (unlabeled). This differentiation is fundamental for delineating specific metabolic pathways and understanding carbon flow through the metabolic network. frontiersin.orgyoutube.com
The distinction is made possible by the mass difference between the ¹³C and ¹²C isotopes. Hexadecane-1,2-¹³C2 has a molecular weight that is two mass units greater than its unlabeled counterpart. sigmaaldrich.com Consequently, any biotransformation product that retains these two labeled carbons will also exhibit a mass of M+2 relative to the same unlabeled metabolite. This distinct mass signature allows mass spectrometry to act as a filter, selectively identifying the molecules that have originated from the administered labeled compound. frontiersin.org
For example, a common metabolic pathway for n-alkanes in microorganisms like Pseudomonas and Acinetobacter involves the terminal oxidation of the alkane to a primary alcohol, followed by oxidation to an aldehyde and then to a fatty acid. nih.govnih.gov In the case of Hexadecane-1,2-¹³C2, this pathway would produce ¹³C₂-labeled 1-hexadecanol (B1195841) and subsequently ¹³C₂-labeled hexadecanoic acid.
By analyzing the mass spectra of biological samples, researchers can identify pairs of peaks separated by two mass units. The M+0 peak represents the unlabeled isotopomer, while the M+2 peak signifies the labeled isotopomer derived from Hexadecane-1,2-¹³C2. The relative intensity of these peaks provides a direct measure of the contribution of the labeled precursor to the metabolite pool. frontiersin.org This ability to trace the carbon backbone allows for the unambiguous mapping of biotransformation routes and the identification of active metabolic pathways. youtube.com Techniques such as Isotopic Ratio Outlier Analysis (IROA) can further systematize this process, using specific isotopic patterns to differentiate biological signals from background noise and accurately determine the number of carbon atoms in a metabolite. frontiersin.org
Table 2: Mass Spectrometry Signatures for Distinguishing Labeled vs. Unlabeled Hexadecane Metabolites
| Compound | Unlabeled (M+0) Molecular Formula | Unlabeled (M+0) Monoisotopic Mass | Labeled (M+2) Molecular Formula | Labeled (M+2) Monoisotopic Mass | Mass Difference |
| Hexadecane | C₁₆H₃₄ | 226.266 | C₁₄¹³C₂H₃₄ | 228.273 | 2.007 |
| 1-Hexadecanol | C₁₆H₃₄O | 242.261 | C₁₄¹³C₂H₃₄O | 244.268 | 2.007 |
| Hexadecanoic Acid | C₁₆H₃₂O₂ | 256.240 | C₁₄¹³C₂H₃₂O₂ | 258.247 | 2.007 |
This interactive table highlights the clear mass difference (Δm ≈ 2) that allows mass spectrometry to distinguish between unlabeled metabolites and those formed from the biotransformation of Hexadecane-1,2-¹³C2, thereby enabling pathway delineation.
Elucidation of Biochemical Pathways Utilizing Hexadecane 1,2 13c2 As a Tracer
Mechanistic Studies of Anaerobic Alkane Biodegradation
Anaerobic biodegradation of alkanes, such as hexadecane (B31444), is a critical process in the global carbon cycle and in the bioremediation of contaminated sites. Unlike aerobic degradation, which uses oxygenases for initial activation, anaerobic pathways employ novel biochemical strategies to overcome the chemical inertness of alkanes. frontiersin.org Two primary mechanisms for the initial activation of n-alkanes under anaerobic conditions have been identified: addition to fumarate (B1241708) and carboxylation. frontiersin.orgnih.gov The strategic placement of ¹³C labels in Hexadecane-1,2-¹³C₂ allows researchers to distinguish between these pathways and map the flow of carbon atoms from the parent alkane into specific metabolic intermediates.
The initial step in anaerobic alkane metabolism involves the activation of a C-H bond, a thermodynamically challenging reaction. By introducing Hexadecane-1,2-¹³C₂ into microbial cultures, scientists can track the ¹³C-labeled carbon atoms as they are incorporated into downstream metabolites. The distinct labeling patterns observed in these products provide direct evidence for the specific enzymatic reactions at play.
One of the most well-documented mechanisms for anaerobic alkane activation is the addition of the alkane to a molecule of fumarate. nih.gov This reaction is typically catalyzed by a glycyl radical enzyme called alkylsuccinate synthase. rsc.org The process involves the formation of an alkyl radical, which then attacks the double bond of fumarate, creating a new carbon-carbon bond and yielding an alkylsuccinate derivative. rsc.orgresearchgate.net
Studies utilizing Hexadecane-1,2-¹³C₂ provide strong evidence for the fumarate addition pathway through the identification of ¹³C-labeled methylalkylsuccinic acids. When hexadecane is activated at its subterminal C-2 position, it adds to fumarate to form (1-methylpentadecyl)succinic acid. If Hexadecane-1,2-¹³C₂ is the substrate, the ¹³C labels are retained in the product. Specifically, the methyl group (derived from C-1 of hexadecane) and the adjacent carbon in the main chain (derived from C-2 of hexadecane) will both be ¹³C-labeled.
Further metabolism of this initial product through carbon skeleton rearrangement and β-oxidation can lead to other labeled acids. nih.gov The detection of these consistently labeled metabolites confirms that fumarate addition is a key activation strategy. nih.gov
| Identified ¹³C-Labeled Metabolite | Precursor Compound | Significance in Pathway Elucidation |
| (1-¹³C-methyl-¹³C-pentadecyl)succinic acid | Hexadecane-1,2-¹³C₂ | Direct product of fumarate addition at the C-2 position, retaining the isotopic labels from the tracer. |
| 4-Methyloctadecanoic Acid (¹³C-labeled) | (1-¹³C-methyl-¹³C-pentadecyl)succinic acid | A downstream metabolite formed via carbon skeleton rearrangement, indicating further processing of the initial adduct. |
| 2-Methylhexadecanoic Acid (¹³C-labeled) | (1-¹³C-methyl-¹³C-pentadecyl)succinic acid | Another key intermediate whose labeling pattern confirms the initial subterminal addition mechanism. |
The use of Hexadecane-1,2-¹³C₂ offers precise insights into the regiochemistry of the fumarate addition reaction. The activation of an n-alkane can theoretically occur at different carbon atoms along its chain. However, analysis of the metabolites formed from the ¹³C₂-labeled tracer demonstrates a clear preference for subterminal addition at the C-2 position. frontiersin.orgnih.govnih.gov
When the resulting (1-methylpentadecyl)succinic acid is analyzed, mass spectrometry confirms that the ¹³C labels are located at the methyl group (originally C-1 of hexadecane) and the adjacent tertiary carbon (originally C-2 of hexadecane). This specific labeling pattern serves as unambiguous proof that the initial enzymatic attack and subsequent addition to fumarate occurred at the subterminal C-2 carbon of the hexadecane molecule, rather than at the terminal C-1 position. researchgate.netnih.gov
An alternative pathway for anaerobic alkane activation involves carboxylation, where a carboxyl group is added to the alkane chain. frontiersin.orgnih.gov This mechanism has been observed primarily in sulfate-reducing microorganisms. nih.gov Unlike the fumarate addition pathway, this process introduces a one-carbon unit, often derived from bicarbonate or CO₂, directly onto the alkane backbone. nih.gov Subsequent metabolic steps typically involve the removal of carbon atoms, leading to the formation of fatty acids. frontiersin.org
Tracing studies with Hexadecane-1,2-¹³C₂ are instrumental in verifying the carboxylation mechanism, particularly a proposed subterminal carboxylation at the C-3 position followed by the elimination of the two terminal carbon atoms (C-1 and C-2). frontiersin.orgnih.gov When Hexadecane-1,2-¹³C₂ is metabolized via this route, the original ¹³C-labeled C-1 and C-2 atoms are cleaved from the molecule.
The resulting product is a fatty acid with 15 carbons, pentadecanoic acid, which is found to be unlabeled. nih.gov The formation of unlabeled pentadecanoic acid from a doubly labeled hexadecane precursor is powerful evidence for this specific biochemical transformation. Further β-oxidation of the intermediates can also lead to the production of shorter-chain fatty acids, such as tridecanoic acid, which would also lack the ¹³C label. nih.gov The detection of these specific unlabeled fatty acids in cultures fed with Hexadecane-1,2-¹³C₂ validates the carboxylation-elimination pathway. frontiersin.orgnih.gov
| Identified Metabolite | Precursor Compound | Significance in Pathway Elucidation |
| Pentadecanoic Acid (unlabeled) | Hexadecane-1,2-¹³C₂ | The absence of the ¹³C label indicates that the terminal C-1 and C-2 atoms of hexadecane were eliminated following an initial carboxylation event. frontiersin.orgnih.gov |
| Tridecanoic Acid (unlabeled) | Hexadecane-1,2-¹³C₂ | A product of further β-oxidation, its unlabeled nature provides additional support for the initial removal of the labeled terminal carbons. nih.gov |
Investigating Initial Alkane Activation Mechanisms
Carboxylation Pathway: Evidence from 13C-Labeled Metabolites
Role of Inorganic Bicarbonate in Carbon Incorporation at C-3 Position
Studies utilizing Hexadecane-1,2-13C2 in conjunction with unlabeled or 13C-labeled inorganic bicarbonate (NaH13CO3) have provided critical insights into the initial activation of the stable hexadecane molecule. In certain anaerobic microorganisms, the degradation pathway is initiated by a carboxylation reaction.
Research on a nitrate-reducing consortium demonstrated that when grown on hexadecane in the presence of NaH13CO3, metabolites were identified containing the 13C label. nih.gov Specifically, the detection of [1-13C]pentadecanoic acid and [3-13C]heptadecanoic acid suggests that a carbon atom from inorganic bicarbonate is incorporated into the hexadecane chain. nih.gov The proposed mechanism involves the addition of a carbon group, derived from bicarbonate, to the C-3 position of hexadecane. This carboxylation step is thought to produce a branched fatty acid intermediate, such as 2-ethylpentadecanoic acid. nih.govresearchgate.net Subsequent cleavage of the two terminal carbons (C-1 and C-2) of the original hexadecane molecule would then lead to the formation of a C15 fatty acid, pentadecanoic acid, with the 13C label at the carboxyl group position. nih.gov This initial carboxylation is a key activation step, transforming the inert alkane into a more reactive fatty acid that can be further metabolized. researchgate.net
Similarly, studies with the sulfate-reducing bacterium strain Hxd3 have shown that when grown on even-numbered alkanes like hexadecane, they produce predominantly odd-numbered cellular fatty acids. asm.org This observation, coupled with experiments using [13C]bicarbonate, supports a mechanism involving the subterminal carboxylation at the C-3 position, followed by the removal of the original C-1 and C-2 atoms. asm.org
Table 1: Key 13C-Labeled Metabolites Indicating Bicarbonate Incorporation
| Labeled Precursor | Microbial System | Key 13C-Labeled Metabolites Detected | Implied Mechanism |
| H34-hexadecane + NaH13 CO3 | Nitrate-Reducing Consortium | [1-13 C]pentadecanoic acid, [3-13 C]heptadecanoic acid | Carboxylation at C-3 position of hexadecane |
| Unlabeled hexadecane + [13 C]bicarbonate | Sulfate-Reducing Bacterium (Strain Hxd3) | Fatty acids with incorporated 13 C | Subterminal carboxylation |
Characterization of Subsequent Degradation and Transformation Reactions
Following the initial activation of hexadecane, the resulting fatty acids are channeled into further metabolic pathways for complete degradation or cellular biosynthesis. The use of this compound has been crucial in tracing the fate of the carbon skeleton through these subsequent reactions.
Once fatty acids are formed from hexadecane, they are typically catabolized through the beta-oxidation pathway. nih.govnih.gov This process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, releasing acetyl-CoA in each cycle. abcam.comaocs.orgwikipedia.org
In studies with the nitrate-reducing consortium, after the initial carboxylation of hexadecane and formation of pentadecanoic acid (C15), the subsequent detection of tridecanoic acid (C13) is consistent with a round of beta-oxidation. nih.govnih.gov The C15 fatty acid undergoes dehydrogenation, hydration, oxidation, and thiolytic cleavage, resulting in the shorter C13 fatty acid and a molecule of acetyl-CoA. nih.govabcam.com The isotopic labeling pattern derived from this compound would be conserved through this process, allowing researchers to confirm the pathway. The acetyl-CoA generated can then enter central metabolic pathways like the TCA cycle to generate energy. nih.govaocs.org
Besides degradation, the fatty acids derived from hexadecane can also be modified through chain elongation and methylation. These transformation reactions can lead to a diverse array of cellular fatty acids.
In the nitrate-reducing consortium, the detection of [3-13C]10-methylheptadecanoic acid when incubated with H34-hexadecane and NaH13CO3 points to both chain elongation and methylation processes. nih.gov The formation of a C17 acid (heptadecanoic acid) from a C16 substrate suggests the addition of a carbon unit, while the methyl group at the C-10 position indicates a subsequent methylation event. nih.gov
Studies on the sulfate-reducing bacterium strain AK-01, which utilizes a different initial activation mechanism (fumarate addition at the C-2 position), have revealed the formation of specific methylated fatty acids. When grown on alkanes, AK-01 produces 2-, 4-, and 6-methylated fatty acids, with chain lengths corresponding to the alkane substrate. nih.govresearchgate.net Experiments using [1,2-13C2]hexadecane confirmed that the main carbon backbone of these methylated fatty acids originated from the hexadecane. researchgate.net The data strongly supports a mechanism where the initial addition at the C-2 position results in the original C-1 of the hexadecane becoming a methyl group on the resulting fatty acid. nih.govresearchgate.net
Table 2: Transformation Products from Hexadecane Degradation
| Microbial System | Key Transformation Products | Implied Processes |
| Nitrate-Reducing Consortium | Tridecanoic acid, [3-13C]10-methylheptadecanoic acid | Beta-oxidation, Chain elongation, C-10 methylation |
| Sulfate-Reducing Bacterium (Strain AK-01) | 2-, 4-, and 6-methylated fatty acids | Fumarate addition, Methylation |
Comparative Analysis of Degradation Mechanisms Across Microbial Strains and Consortia
The use of tracers like this compound has been pivotal in revealing that different anaerobic microorganisms have evolved distinct strategies for the challenging task of alkane degradation. asm.org
Within the group of sulfate-reducing bacteria, at least two different mechanisms for hexadecane activation have been identified. asm.org
Strain Hxd3: As discussed previously, evidence suggests that strain Hxd3 employs a carboxylation mechanism. asm.org It adds a carbon from inorganic bicarbonate at the subterminal C-3 position of hexadecane, followed by the removal of the original C-1 and C-2 carbons. asm.org This results in the characteristic conversion of even-numbered alkanes to odd-numbered fatty acids. asm.org
Strain AK-01: In contrast, strain AK-01 utilizes a fumarate addition mechanism. nih.govasm.org Here, the hexadecane is thought to be added at the C-2 position to a molecule of fumarate. This reaction, analogous to the activation of toluene (B28343), forms a branched intermediate (methylpentadecylsuccinic acid). asm.org Subsequent metabolism of this intermediate leads to the formation of fatty acids where the original C-1 of the hexadecane becomes a methyl branch. nih.govresearchgate.net This mechanism is supported by the detection of 2-, 4-, and 6-methyl-branched fatty acids in cultures of AK-01 grown on hexadecane. nih.gov A key difference from Hxd3 is that AK-01 converts even-numbered alkanes into even-numbered fatty acids. nih.govresearchgate.net
A comparative study incubating a mixed sulfate-reducing consortium with [1,2-13C2]hexadecane detected metabolites consistent with both the fumarate addition and carboxylation pathways, demonstrating that multiple degradation mechanisms can operate simultaneously within a single microbial community. asm.org
The anaerobic degradation of hexadecane by nitrate-reducing consortia appears to proceed via a pathway similar to that of the sulfate-reducing strain Hxd3. nih.govasm.org As established through experiments with H34-hexadecane and NaH13CO3, the key initial step is the addition of a carbon atom at the C-3 position of hexadecane. nih.gov The resulting metabolites, such as pentadecanoic and tridecanoic acids, indicate that after the initial carboxylation, the fatty acid undergoes beta-oxidation. nih.govnih.gov The consortium also demonstrates the ability to perform further transformations, including chain elongation and methylation. nih.gov
Table 3: Comparison of Hexadecane Degradation Mechanisms
| Microbial System | Electron Acceptor | Proposed Initial Activation Mechanism | Key Metabolites/Signatures |
| Strain Hxd3 | Sulfate | Subterminal carboxylation at C-3 | C-even alkanes → C-odd fatty acids |
| Strain AK-01 | Sulfate | Fumarate addition at C-2 | Methylpentadecylsuccinic acid, 2-, 4-, 6-methylated fatty acids |
| Nitrate-Reducing Consortium | Nitrate | Subterminal carboxylation at C-3 | [1-13C]pentadecanoic acid, [3-13C]heptadecanoic acid (with NaH13CO3) |
Contribution to Understanding Microbial Carbon Metabolism in Diverse Environments
Due to the lack of research employing this compound, there is no data to report on its direct contribution to understanding microbial carbon metabolism. The following subsections, which were intended to detail findings from such studies, remain unaddressed in the scientific literature.
Carbon Flux within Microbial Communities
There are no available studies that have used this compound to quantify the flux of carbon from hexadecane into different trophic levels of a microbial community or to delineate the distribution of hexadecane-derived carbon into various cellular components (e.g., lipids, proteins, nucleic acids).
Dynamics of Hydrocarbon Transformation in Anoxic Conditions
Similarly, the scientific literature lacks reports on the use of this compound to investigate the specific dynamics of its transformation under anoxic conditions. While anaerobic degradation of hexadecane is known to occur, often initiated by addition to fumarate or by carboxylation, the precise fate of the terminal carbons (C1 and C2) as traced by this specific labeled compound has not been documented. Consequently, no detailed research findings or data tables on metabolites and transformation rates derived from this compound can be presented.
Environmental Biogeochemistry and Remediation Applications of Hexadecane 1,2 13c2
Stable Isotope Probing (SIP) for Identifying Active Alkane Degraders
Stable Isotope Probing (SIP) is a cultivation-independent molecular technique that links metabolic function to microbial identity in a given environment. researchgate.net When microorganisms assimilate a substrate labeled with a heavy isotope, like ¹³C from Hexadecane-1,2-13C2, the isotope is incorporated into their cellular components, such as nucleic acids (DNA, RNA) and lipids. isolife.nl This "heavy" labeled biomass can then be separated from the "light" unlabeled biomass of the inactive community, allowing for the identification of the specific organisms actively consuming the target compound. researchgate.netisolife.nl
DNA-Stable Isotope Probing (DNA-SIP) has been instrumental in identifying the key microorganisms involved in the anaerobic degradation of hexadecane (B31444). In methanogenic consortia, where multiple organisms work together to break down complex hydrocarbons, DNA-SIP provides direct evidence of which microbes are actively incorporating carbon from the alkane.
Studies using ¹³C-labeled hexadecane have successfully identified several key bacterial groups. For instance, in methanogenic enrichment cultures, members of the family Syntrophaceae have been shown to play a significant role in the degradation of hexadecane. nih.govplos.org Research identified an uncultured member of this family that became significantly enriched in the heavy DNA fraction after incubation with ¹³C-hexadecane, indicating its active role in the primary breakdown of the alkane, likely in a syntrophic relationship with methanogens. nih.govplos.org
Other investigations have implicated different microbial players. In long-term methanogenic cultures incubated for over 900 days with this compound and universally labeled ¹³C-hexadecane, the relative abundance of phylotypes from Anaerolineaceae and Tepidiphilus increased significantly in the heavy DNA fractions. researchgate.net This demonstrates their active involvement in the transformation and biodegradation of hexadecane under these conditions. researchgate.net The study suggested that Tepidiphilus was directly involved in alkane transformation, while Anaerolineaceae may have been involved in recycling carbon from necromass in the long-term incubation. researchgate.net
| Identified Microorganism | Experimental Condition | Key Finding | Citation |
| Syntrophaceae | Methanogenic consortium incubated with UL-¹³C-hexadecane | Phylotype abundance significantly increased in the heavy DNA fraction, proving a role in hexadecane degradation. | nih.govplos.org |
| Anaerolineaceae | Long-term (920-day) methanogenic culture with this compound | Increased relative abundance in heavy DNA, suggesting involvement in alkane transformation or necromass recycling. | researchgate.net |
| Tepidiphilus | Long-term (920-day) methanogenic culture with this compound | Increased relative abundance in heavy DNA, indicating active involvement in alkane transformation and biodegradation. | researchgate.net |
This table summarizes key microbial groups identified via DNA-SIP as active hexadecane degraders.
Beyond identifying active microbes, this compound allows for the quantification of carbon flow from the contaminant into both microbial biomass and final mineralization products. This provides a complete picture of the biodegradation process.
Incorporation into Microbial Biomass (PLFA): Phospholipid fatty acids (PLFAs) are essential components of microbial cell membranes and serve as excellent biomarkers. When microbes consume this compound, the ¹³C label is incorporated into their PLFAs. Analysis of fatty acids extracted from cultures grown on [1,2-¹³C₂]hexadecane has confirmed their derivation from the labeled alkane. nih.gov For example, studies with the sulfate-reducing bacterium strain AK-01 grown on [1,2-¹³C₂]hexadecane detected ¹³C-labeled fatty acids such as 2-methyl-hexadecanoic acid and 4-methyl-octadecanoic acid. nih.govresearchgate.net The presence of two ¹³C atoms in these metabolites confirms their origin from the labeled substrate. nih.gov This demonstrates that the alkane's carbon skeleton is being directly used for the synthesis of new cellular material.
Incorporation into Mineralization Products (CO₂ and CH₄): Complete biodegradation (mineralization) of hexadecane under anaerobic conditions ultimately produces carbon dioxide (CO₂) and methane (B114726) (CH₄). By using ¹³C-labeled hexadecane, researchers can track the appearance of the ¹³C label in these gaseous end products. Studies have documented the conversion of hexadecane to methane and CO₂ under methanogenic conditions. escholarship.org The use of labeled substrates confirms that the produced CH₄ and CO₂ originate from the contaminant and not from other carbon sources in the environment. escholarship.org For instance, mineralization of labeled hexadecane to ¹⁴CO₂ has been quantified in nitrate-reducing consortia, with recoveries of the label in CO₂ reaching nearly 22% in active cultures, confirming that CO₂ is a key end product of the degradation pathway. asm.org Similarly, studies using ¹³C-labeled naphthalene (B1677914) have shown significant increases in the δ¹³C value of CO₂, indicating its production from the labeled contaminant. vliz.be This principle is directly applicable to tracing the mineralization of this compound to ¹³CO₂ and ¹³CH₄.
| Labeled Product | Analytical Method | Finding | Citation |
| ¹³C-Fatty Acids (PLFA) | Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of ¹³C-labeled methylated fatty acids confirms direct incorporation of hexadecane carbon into microbial biomass. | nih.govresearchgate.net |
| ¹³CO₂ / ¹³CH₄ | Isotope Ratio Mass Spectrometry (IRMS) | Appearance of the ¹³C label in CO₂ and CH₄ provides definitive proof of contaminant mineralization. | escholarship.orgasm.orgvliz.be |
This table shows how ¹³C from this compound is traced into biomass and mineralization products.
Investigating Biogeochemical Carbon Cycling in Contaminated Ecosystems
This compound is a vital tool for elucidating the complex pathways of carbon in petroleum-contaminated environments. It allows scientists to trace the movement of carbon from a specific pollutant through various microbial and geochemical transformations, providing critical insights into the ecosystem's response to contamination.
In many anoxic, hydrocarbon-rich environments like deep oil reservoirs or contaminated aquifers, methanogenesis is the terminal process of organic matter degradation. escholarship.org The conversion of n-alkanes like hexadecane to methane is a thermodynamically challenging process that requires a syntrophic consortium of bacteria and methanogenic archaea. escholarship.org Bacteria first fermentatively degrade the alkanes into simpler intermediates like acetate (B1210297), H₂, and CO₂, which are then consumed by methanogens to produce methane. escholarship.org
Using ¹³C-labeled hexadecane has been fundamental in proving and understanding this process. Early studies established that the complete mineralization of n-hexadecane to methane and CO₂ is biologically feasible. escholarship.org Subsequent research using this compound and other labeled alkanes has helped to identify key metabolites and participating microbes. For example, studies have shown that in methanogenic consortia, both CO₂-reducing and acetoclastic methanogens can be enriched, though CO₂ reduction is often the principal pathway for methane production from hexadecane degradation. plos.org The use of this compound allows researchers to trace the labeled carbon atoms through the intermediate steps and into the final methane product, confirming the activity of the entire metabolic pathway. researchgate.netescholarship.org
This compound acts as a proxy for the fate of straight-chain alkanes, a major fraction of crude oil. By tracking its transformation products, scientists can unravel the initial, often rate-limiting, steps of anaerobic hydrocarbon degradation. Several activation mechanisms have been proposed, and labeled substrates are key to their verification.
One proposed mechanism is subterminal carboxylation, where a carboxyl group is added to the alkane chain. asm.org In a study using [1,2-¹³C₂]hexadecane with a sulfate-reducing consortium, researchers detected ¹³C₂-labeled pentadecanoic acid. nih.gov This finding is consistent with a carboxylation mechanism at the C-3 position of hexadecane, followed by the removal of the two terminal carbons, yielding a fatty acid one carbon shorter than the parent alkane. nih.govscholaris.ca The detection of these specific labeled metabolites provides direct evidence for this transformation pathway, which would be nearly impossible to confirm without the isotopic tracer.
Assessment of Intrinsic Biodegradation and Bioremediation Strategies
Evaluating whether natural microbial communities can effectively degrade contaminants (intrinsic biodegradation) is a critical step in managing contaminated sites. This compound provides a definitive method for assessing this potential in situ.
By deploying in-situ microcosms or "biotraps" amended with the labeled compound directly into a contaminated aquifer, researchers can obtain direct proof of biodegradation under actual field conditions. researchgate.net These devices collect indigenous microorganisms that, if capable, will colonize the trap and consume the labeled hexadecane. Subsequent analysis of the biomass that grows within the trap for ¹³C enrichment in biomarkers like PLFAs provides unequivocal evidence that the native microbial community is actively degrading the contaminant. researchgate.net This approach has been successfully used with other labeled contaminants like benzene (B151609) and toluene (B28343) to verify biodegradation and the transformation of labeled carbon into biomass. researchgate.net
This method overcomes the limitations of laboratory-based studies, which may not accurately reflect the complex geochemical and microbiological conditions of the field. The data generated from such in-situ assessments using this compound can be used to support monitored natural attenuation (MNA) as a remedial strategy or to help design more effective active bioremediation approaches, such as biostimulation, by confirming that the necessary catabolic potential already exists on site. researchgate.netfrontiersin.org
Evaluating Degradation Kinetics in Environmental Samples
The use of isotopically labeled compounds is a powerful tool in environmental biogeochemistry for tracing the fate and transformation of contaminants. Hexadecane-1,2-¹³C₂, a form of n-hexadecane labeled with the stable isotope carbon-13 at the first and second carbon positions, is instrumental in evaluating the degradation kinetics of long-chain alkanes in various environmental matrices. This stable isotope probing (SIP) technique allows researchers to unequivocally track the carbon from the parent hexadecane molecule as it is metabolized by microbial communities, incorporated into biomass, and converted into metabolic end-products like carbon dioxide (CO₂) and methane (CH₄). hw.ac.ukfrontiersin.orgdb-thueringen.de This approach provides direct evidence of biodegradation and allows for the quantification of degradation rates, overcoming the ambiguity of simply measuring the disappearance of the parent compound, which could be due to factors other than biological degradation.
Research Findings in Marine Environments
In marine ecosystems, where hydrocarbon contamination from oil spills and other sources is a significant concern, Hexadecane-1,2-¹³C₂ helps identify the key microbial players and their metabolic activity. Studies using seawater microcosms have demonstrated the utility of ¹³C-labeled hexadecane in quantifying degradation rates and understanding community dynamics.
For instance, research on hydrocarbon-degrading bacteria in coastal seawater from North Carolina utilized uniformly ¹³C-labeled n-hexadecane to identify active microbial groups. frontiersin.orgfrontiersin.org In these experiments, the complete removal of n-hexadecane was observed by day 5, with mineralization (the conversion of the hydrocarbon to CO₂) continuing until day 7. frontiersin.org This study successfully identified bacteria from the genus Alcanivorax and, unexpectedly, Methylophaga as key degraders by detecting the ¹³C label in their DNA. frontiersin.org
A study by Sheppard et al. (2013) monitored the utilization rate of both unlabeled (¹²C) and labeled (¹³C) hexadecane in seawater pre-exposed to hydrocarbons. omicsonline.orgresearchgate.net The findings showed a substantial degradation of hexadecane over a 72-hour period, highlighting the capacity of the native microbial community to break down this alkane. The use of RNA-SIP was sensitive enough to detect significant changes in the active bacterial community that would have been missed by conventional methods. omicsonline.org
Table 1: Utilization Rate of Hexadecane in Seawater Microcosms
Data from laboratory microcosms incubated for 72 hours, showing the degradation of labeled and unlabeled hexadecane.
| Substrate | Utilization Rate (μL L⁻¹ h⁻¹) | Total % Degraded | Source |
|---|---|---|---|
| Unlabeled (¹²C) Hexadecane | 0.330 (± 0.091) | 45.0 (± 5.01) | omicsonline.orgresearchgate.net |
| Labeled (¹³C) Hexadecane | 0.330 (± 0.091) | 45.0 (± 5.01) | omicsonline.orgresearchgate.net |
Research Findings in Soil Environments
In terrestrial systems, ¹³C-labeled hexadecane has been used to study biodegradation potential in different soil types. A study by Zyakun et al. (2011) investigated the degradation dynamics of n-hexadecane in agricultural and forest topsoils. amazonaws.comtandfonline.com The researchers monitored the evolution of ¹³C-labeled CO₂ to determine mineralization rates and assess the response of the soil microbial communities. The results indicated that the microbial community in the agricultural soil responded much more rapidly to the hexadecane addition than the community in the forest soil, which was attributed to the agricultural soil's inherent hydrocarbon content and different microbial composition. tandfonline.com The more complete degradation in the agricultural soil was confirmed by the carbon isotope signature of the respired CO₂ and the microbial biomass. tandfonline.com
Table 2: Lag-Periods for Microbial Degradation of n-Hexadecane in Different Soil Types
Comparison of the initial response time of soil microbial communities to the addition of n-hexadecane.
| Soil Type | Lag-Period (hours) | Source |
|---|---|---|
| Agricultural Soil | 23 (± 10) | tandfonline.com |
| Forest Soil | 68 (± 13) | tandfonline.com |
Research Findings in Anaerobic Environments
The degradation of hexadecane also occurs in anoxic environments, such as deep sediments, aquifers, and oil reservoirs, often through methanogenic pathways. karger.complos.org In these settings, Hexadecane-1,2-¹³C₂ is crucial for identifying the slow-growing syntrophic bacteria and methanogenic archaea involved. A study of a methanogenic consortium from an oilfield, incubated with ¹³C-hexadecane for over 200 days, demonstrated the conversion of the labeled alkane to methane. plos.org The isotopic composition of the produced methane became heavily enriched in ¹³C, confirming that it originated from hexadecane degradation. plos.org DNA-SIP analysis identified members of the family Syntrophaceae as the primary hexadecane degraders, working in syntrophy with hydrogenotrophic methanogens like Methanoculleus receptaculi. plos.org Similarly, studies of sulfate-reducing consortia using [1,2-¹³C₂]hexadecane have helped to elucidate metabolic pathways, demonstrating that multiple degradation mechanisms, such as fumarate (B1241708) addition and carboxylation, can occur simultaneously within a microbial community. asm.orgasm.org
Table 3: Methane Production from ¹³C-Hexadecane in a Methanogenic Consortium
Data showing methane production and its isotopic composition over time from a consortium degrading ¹³C-labeled hexadecane.
| Incubation Time (days) | Total Methane Produced (μmol) | ¹³C Isotopic Composition of Methane (%) | Source |
|---|---|---|---|
| 198 | Substantial increase begins | N/A | plos.org |
| 218 | 120 (± 18) | 45.1 (± 0.3) | plos.org |
Future Perspectives and Emerging Research Avenues for Hexadecane 1,2 13c2 Studies
Integration with Advanced Omics Technologies (e.g., Proteomics, Transcriptomics) in Isotope-Labeled Experiments
The combination of stable isotope probing (SIP) with "omics" technologies provides a powerful, culture-independent method to link metabolic function directly to specific microorganisms within complex communities. researchgate.netspringernature.com The future integration of Hexadecane-1,2-13C2 with proteomics and transcriptomics will move beyond simply identifying active degraders to elucidating the specific metabolic pathways and regulatory networks involved in alkane transformation.
Protein-Stable Isotope Probing (Protein-SIP): By supplying this compound as the sole carbon source, researchers can track the incorporation of the 13C label into the proteins of microorganisms that are actively metabolizing the compound. nih.gov Metaproteomic analysis of the 13C-labeled proteins can identify the specific enzymes—and by extension, the organisms expressing them—involved in the hexadecane (B31444) degradation cascade. nih.gov This approach offers a direct functional readout, pinpointing the key catalytic players in the process. Future studies will likely focus on quantifying the degree of isotope incorporation into specific peptides to gauge the metabolic activity levels of different microbial taxa in response to hexadecane exposure. nih.govnih.gov
RNA-Stable Isotope Probing (RNA-SIP): While DNA-SIP has successfully been used with 1,2-¹³C-hexadecane to identify the key players in its biodegradation, RNA-SIP offers a more dynamic view of cellular activity. researchgate.net RNA, particularly messenger RNA (mRNA), has a much shorter turnover time than DNA, meaning that its labeling pattern reflects the immediate transcriptional response of a microbial community to the introduction of this compound. frontiersin.org By sequencing the 13C-labeled mRNA (transcriptomics), researchers can identify the specific genes that are upregulated during hexadecane metabolism. frontiersin.org This can reveal not only the degradation pathway genes but also genes related to cellular stress, substrate transport, and inter-species interactions, providing a holistic view of the community's functional response. frontiersin.org
The table below outlines potential research applications integrating this compound with omics technologies.
Table 1: Integration of this compound with Omics Technologies
| Technology | Objective | Expected Outcome | Relevant Findings from Analogous Studies |
|---|---|---|---|
| DNA-SIP | Identify microorganisms actively incorporating carbon from hexadecane into their biomass. | A census of primary hexadecane degraders within a community. | Phylotypes of Anaerolineaceae and Tepidiphilus were found in heavy DNA fractions from cultures amended with 1,2-¹³C-hexadecane. researchgate.net |
| Protein-SIP | Identify the specific enzymes and proteins synthesized during hexadecane degradation. | Direct evidence of catalytic machinery and active metabolic pathways. | Protein-SIP allows for the detection and quantification of isotope assimilation by individual species in complex communities. nih.govnih.gov |
| RNA-SIP (rRNA) | Identify metabolically active organisms based on ribosome synthesis. | Insight into which organisms are actively growing on hexadecane. | In studies with 13C-toluene, members of Rhodocyclaceae were enriched in 13C-rRNA, identifying them as active degraders. frontiersin.org |
| RNA-SIP (mRNA) | Characterize the immediate gene expression profile in response to hexadecane. | A functional snapshot of the metabolic and regulatory pathways being actively transcribed. | With 13C-toluene, highly labeled transcripts for phenol (B47542) hydroxylase and catechol 2,3-dioxygenase were detected, revealing the active degradation pathway. frontiersin.org |
Development of Multi-Isotope Labeling Strategies for Enhanced Pathway Resolution
While single-isotope tracers like this compound are powerful, their utility can be significantly enhanced when used in concert with other stable isotopes. Multi-isotope labeling strategies, where different elements (e.g., Carbon, Nitrogen, Hydrogen) or different positions of the same element are labeled, can resolve ambiguities in complex metabolic networks. nih.gov
Future research will increasingly employ this compound alongside other tracers to dissect intricate metabolic handoffs and nutrient flows. For example, a study could use this compound in combination with a 15N-labeled nitrogen source (e.g., 15N-ammonia). This dual-labeling approach would allow researchers to simultaneously track the flow of carbon and nitrogen, determining not only which microbes are degrading the alkane but also what their nitrogen sources are, revealing trophic links within the microbial food web.
Similarly, combining this compound with deuterated (2H) water or other deuterated compounds can provide information on redox processes and the activities of hydrogenases. The use of multiple tracers is crucial for robust metabolic flux analysis (MFA), a computational method that quantifies the rates of reactions throughout a metabolic network. biorxiv.orgnih.gov The distinct labeling patterns generated by different tracers provide the necessary constraints to solve for intracellular fluxes, offering a level of pathway resolution that is unattainable with a single tracer alone. nih.govbiorxiv.org
Expansion of this compound Applications to Novel Biotic and Abiotic Transformation Processes
Much of the research on hexadecane degradation has focused on established aerobic and anaerobic pathways. However, the full spectrum of its environmental fate is not completely understood. This compound is an ideal tool for exploring novel transformation processes in underexplored environments.
Novel Biotic Pathways: Anaerobic degradation of alkanes is a "metabolic challenge" that has led to the evolution of unique biochemical reactions. researchgate.net While the addition to fumarate (B1241708) is a well-studied activation mechanism, other pathways, such as carboxylation, have also been proposed and investigated. researchgate.netresearchgate.net Studies using [1,2-13C2] hexadecane have provided evidence for a carboxylation pathway by detecting 13C-labeled carboxylic acid metabolites. scholaris.ca Future studies can use this compound to screen diverse anoxic environments—from deep-sea sediments to geothermal springs—for novel alkane-activating enzymes and microbial consortia. This could uncover entirely new biochemical principles for C-H bond activation. researchgate.net
Abiotic Processes: The transformation of hexadecane is not solely a biological process. Abiotic factors can play a significant role in its initial transformation and bioavailability. Future research can use this compound to trace the fate of the carbon skeleton during abiotic processes such as:
Photodegradation: In sunlit surface waters, photochemical reactions could lead to the partial oxidation of hexadecane. Using the labeled compound would allow for the identification of 13C-labeled photo-products.
Mineral-Catalyzed Reactions: In soils and sediments, interactions with mineral surfaces (e.g., iron oxides, clays) under changing redox conditions could catalyze abiotic degradation. This compound can help determine if the alkane is being structurally altered or sequestered through these interactions.
Mass Transfer: The rate at which hexadecane moves from a non-aqueous phase (like crude oil) into the water phase where microbes can access it is a critical abiotic limitation. acs.org While not a transformation, this process can be studied using labeled hexadecane to model partitioning and bioavailability in multiphasic systems like oil-water interfaces. acs.org
Predictive Modeling of Carbon Flow in Complex Biogeochemical Systems Based on 13C-Tracer Data
A major goal of environmental science is to develop predictive models that can forecast how ecosystems will respond to pollution and climate change. energy.gov Data from this compound tracer experiments are invaluable for building and validating such models, which aim to describe the flow of carbon through complex biogeochemical systems. pnnl.gov
By quantifying the rate of 13C incorporation from this compound into various environmental pools—such as microbial biomass, dissolved organic carbon, CO2, and methane (B114726)—researchers can parameterize carbon cycle models. researchgate.netslu.se For instance, data on the rate of methanogenesis from 13C-hexadecane can be used to refine models of carbon cycling in petroleum reservoirs or contaminated wetlands. researchgate.net
Furthermore, the development of machine learning frameworks offers a new frontier for interpreting isotope labeling data. biorxiv.org Models can be trained on simulated labeling patterns from various metabolic scenarios. These trained models can then rapidly predict metabolic fluxes from experimental data generated using tracers like this compound. biorxiv.org This approach can significantly accelerate the process of turning complex labeling data into actionable insights about the metabolic state of an ecosystem. Ultimately, integrating empirical data from this compound studies into sophisticated numerical models will enhance our ability to predict the fate of hydrocarbon contaminants and their impact on global carbon cycles. slu.sedtic.mil
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 15N-ammonia |
| Anaerolineaceae |
| Carbon Dioxide (CO2) |
| Catechol 2,3-dioxygenase |
| Hexadecane |
| This compound |
| Methane |
| Phenol hydroxylase |
| Quatrionicoccus |
| Rhodocyclaceae |
| Tepidiphilus |
Q & A
How can the isotopic purity of Hexadecane-1,2-13C2 be experimentally verified?
Level: Basic
Methodological Answer:
Isotopic purity is critical for reliable tracer studies. To verify 13C enrichment at positions 1 and 2:
- Nuclear Magnetic Resonance (NMR): Use 13C NMR to confirm the presence of labeled carbons. Peaks corresponding to 13C (δ ~20–30 ppm for aliphatic carbons) should show enhanced intensity compared to natural abundance signals .
- Mass Spectrometry (MS): Employ High-Resolution MS (HRMS) to analyze the molecular ion cluster. The isotopic pattern should align with theoretical 13C2 abundance (e.g., M+2 peak intensity ~0.11% for natural abundance vs. ~99% for labeled compound).
- Quantitative Comparison: Compare experimental results with certified reference materials or computational simulations (e.g., isotopic distribution calculators).
What experimental parameters optimize Gas Chromatography-Mass Spectrometry (GC-MS) analysis for this compound?
Level: Basic
Methodological Answer:
- Column Selection: Use a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm ID) to separate long-chain alkanes.
- Temperature Program: Start at 50°C (hold 2 min), ramp at 10°C/min to 300°C (hold 10 min) to ensure elution without degradation.
- Ionization Mode: Electron Ionization (EI) at 70 eV for robust fragmentation. Monitor m/z 228 (molecular ion) and key fragments (e.g., m/z 57, 71 for alkane backbone).
- Calibration: Prepare calibration curves using serial dilutions (1–100 ppm) in hexane. Include internal standards (e.g., deuterated alkanes) for quantification .
How should this compound be stored to ensure long-term stability in lipid metabolism studies?
Level: Basic
Methodological Answer:
- Storage Conditions: Store at 2–8°C in airtight, amber glass vials to prevent photodegradation and volatilization. Avoid plastic containers due to potential leaching .
- Chemical Stabilizers: Add butylated hydroxytoluene (BHT, 0.01% w/v) as an antioxidant if prolonged storage (>6 months) is required.
- Handling Precautions: Use inert gas (N2 or Ar) to purge vials before sealing to minimize oxidation.
What synthetic routes are available for preparing this compound?
Level: Basic
Methodological Answer:
Two common approaches:
Grignard Reaction: React 1-13C-labeled ethyl magnesium bromide with 14C-labeled tetradecanal, followed by catalytic hydrogenation to reduce the alkene intermediate.
Cross-Metathesis: Use a ruthenium catalyst (e.g., Grubbs II) to couple 13C-labeled 1-decene with unlabeled 1-tetradecene. Confirm regioselectivity via GC-MS and NMR .
How can researchers resolve contradictions in isotopic tracer data involving this compound?
Level: Advanced
Methodological Answer:
Conflicting data may arise from isotopic dilution or unaccounted metabolic pathways. Mitigation strategies include:
- Control Experiments: Compare labeled vs. unlabeled hexadecane in parallel setups to isolate isotope effects.
- Pathway Inhibition: Use enzyme inhibitors (e.g., β-oxidation inhibitors) to identify competing metabolic routes.
- Mass Balance Analysis: Track 13C distribution in end products (e.g., CO2, lipids) via Isotope Ratio MS (IRMS) to quantify tracer fate .
How can this compound be used to study lipid droplet dynamics in live-cell imaging?
Level: Advanced
Methodological Answer:
- Fluorescent Tagging: Incorporate 13C-labeled hexadecane into lipid droplets labeled with BODIPY 493/503. Use confocal microscopy to track droplet size and fusion events.
- Isotope-Edited Imaging: Apply Stimulated Raman Scattering (SRS) microscopy to visualize 13C-specific vibrational modes, distinguishing labeled lipids from endogenous species.
- Quantitative Analysis: Use ImageJ or MATLAB scripts to analyze spatial distribution and kinetics of lipid turnover .
What are the isotopic effects of 13C labeling on the physical properties of this compound?
Level: Advanced
Methodological Answer:
13C substitution minimally alters bulk properties but may affect:
- Vapor Pressure: Slight reduction due to increased molecular mass. Measure via static headspace GC.
- Diffusion Coefficients: Use pulsed-field gradient NMR to quantify changes in self-diffusion rates.
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to compare decomposition temperatures with unlabeled hexadecane .
How can isotopic dilution be minimized in tracer studies using this compound?
Level: Advanced
Methodological Answer:
- Dose Optimization: Calculate the minimum effective dose using kinetic models (e.g., Michaelis-Menten) to saturate metabolic pathways without overwhelming natural pools.
- Time-Course Sampling: Collect samples at early time points (e.g., 0–60 min) to capture initial tracer incorporation before dilution occurs.
- Compartmental Modeling: Apply software like SAAM II to estimate dilution rates and adjust experimental protocols .
How should researchers document the use of this compound in publications to ensure reproducibility?
Level: Basic
Methodological Answer:
- Detailed Metadata: Report CAS number (158563-27-0), supplier, lot number, and purity (≥98% by GC).
- Synthesis/Handling: Describe storage conditions (2–8°C), solvent used for dilution, and stabilization methods.
- Analytical Validation: Include NMR/MS spectra in supplementary materials to confirm isotopic purity .
What statistical methods are appropriate for analyzing tracer incorporation data from this compound experiments?
Level: Advanced
Methodological Answer:
- Nonlinear Regression: Fit time-course data to exponential or sigmoidal models (e.g., using GraphPad Prism) to estimate turnover rates.
- Multivariate Analysis: Apply PCA or PLS-DA to identify correlations between tracer incorporation and metabolic phenotypes.
- Error Propagation: Use Monte Carlo simulations to quantify uncertainties in isotopic enrichment measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
